JH-LPH-28 vs. AZ1: 3.3-Fold Enhancement in LpxH Enzymatic Inhibition (K. pneumoniae)
JH-LPH-28 was designed to improve upon the enzymatic potency of AZ1, the first reported LpxH inhibitor. Against K. pneumoniae LpxH, JH-LPH-28 achieved an IC50 of 0.11 μM, representing a 3.3-fold reduction in IC50 compared to AZ1's 0.36 μM . This enhancement was achieved by incorporating ligand dynamics information from the LpxH-AZ1 co-crystal structure to optimize the phenyl substitution pattern .
| Evidence Dimension | LpxH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.11 μM |
| Comparator Or Baseline | AZ1 (0.36 μM) |
| Quantified Difference | 3.3-fold lower IC50 |
| Conditions | K. pneumoniae LpxH, in vitro enzymatic assay |
Why This Matters
The 3.3-fold potency gain validates the structure-guided optimization strategy and establishes JH-LPH-28 as a significantly improved LpxH inhibitor relative to the prototype AZ1.
- [1] Cho J, et al. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics. Proc Natl Acad Sci U S A. 2020;117(8):4109-4116. doi:10.1073/pnas.1912876117 View Source
